molecular formula C5H10N2S B1622751 (2-Isothiocyanato-ethyl)-dimethyl-amine CAS No. 7097-89-4

(2-Isothiocyanato-ethyl)-dimethyl-amine

Cat. No.: B1622751
CAS No.: 7097-89-4
M. Wt: 130.21 g/mol
InChI Key: XNBOXPBFVNNCFD-UHFFFAOYSA-N
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Description

(2-Isothiocyanato-ethyl)-dimethyl-amine is an organic compound with the molecular formula C5H10N2S. It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S. Isothiocyanates are known for their biological activities and are widely used in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Isothiocyanato-ethyl)-dimethyl-amine can be synthesized through several methods. One common method involves the reaction of amines with thiophosgene or its derivatives. This reaction typically requires the use of a base such as triethylamine and is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene .

Another method involves the use of carbon disulfide and amines to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate . This method is advantageous due to its simplicity and the availability of reagents, but it requires careful handling of carbon disulfide, which is highly toxic and volatile.

Industrial Production Methods

In industrial settings, this compound can be produced using a more sustainable approach involving the catalytic sulfurization of isocyanides with elemental sulfur. This method uses catalytic amounts of amine bases and benign solvents such as Cyrene™ or γ-butyrolactone under moderate heating . This approach minimizes waste and reduces the environmental impact of the synthesis process.

Mechanism of Action

The mechanism of action of (2-Isothiocyanato-ethyl)-dimethyl-amine involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows it to form covalent bonds with biomolecules, leading to the modification of their function . This property is exploited in bioconjugation and in the development of therapeutic agents.

Comparison with Similar Compounds

(2-Isothiocyanato-ethyl)-dimethyl-amine can be compared with other isothiocyanates such as phenyl isothiocyanate and allyl isothiocyanate. While all these compounds share the isothiocyanate functional group, they differ in their reactivity and biological activity:

The uniqueness of this compound lies in its specific reactivity and applications in bioconjugation and medicinal chemistry .

Properties

IUPAC Name

2-isothiocyanato-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-7(2)4-3-6-5-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBOXPBFVNNCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397364
Record name 2-Isothiocyanato-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7097-89-4
Record name 2-Isothiocyanato-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-isothiocyanatoethyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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